Ethyl 5-amino-4-hydroxypicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2,9H2,1H3,(H,10,11) |
InChI Key |
MDTUYZGVVLUGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Amino 4 Hydroxypicolinate and Analogues
De Novo Synthesis Approaches to the Picolinate (B1231196) Core
The creation of the fundamental picolinate ring system from simpler, non-ring starting materials is a key focus in organic synthesis. This involves carefully planned cyclization reactions followed by the strategic placement of necessary functional groups.
Ring-Forming Reactions for 4-Hydroxypyridine (B47283) Scaffolds
The synthesis of 4-hydroxypyridine structures, which form the backbone of the target molecule, can be achieved through various ring-forming reactions. One notable method involves the reaction of 1,3-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. For instance, a multi-step process can be employed where 1,3-diketones react with ammonia, followed by N-acylation and an intramolecular aldol (B89426) condensation to yield substituted 4-hydroxypyridines. google.comgoogle.com This approach offers a versatile route to a range of substituted pyridines.
Modern approaches also include inter- and intramolecular cyclization reactions, such as those based on C-H functionalization and cycloaddition reactions using unsaturated substrates like alkynes, alkenes, and nitriles. researchgate.net
Strategic Installation of Amino and Carboxyl Ester Functionalities
Once the 4-hydroxypyridine ring is formed, the next crucial step is the introduction of the amino and ethyl carboxylate groups at the correct positions. The positioning of these functional groups is critical for the final compound's properties and reactivity.
The carboxyl ester group is often introduced by incorporating a precursor to this functionality into one of the starting materials for the ring-forming reaction. For example, using a starting material that already contains an ester group can directly lead to a picolinate derivative after cyclization.
The introduction of the amino group can be more complex and may require a separate synthetic step after the formation of the picolinate ring. This often involves electrophilic substitution reactions on the pyridine (B92270) ring, although the specific conditions must be carefully chosen to ensure the desired regioselectivity.
Functional Group Interconversions on Picolinate Precursors
An alternative to de novo synthesis is to start with a picolinate molecule that already possesses some of the required functional groups and then chemically convert them to the desired ones. This approach is often more direct and can be more efficient if a suitable starting material is readily available.
Amination Strategies at the C-5 Position
Introducing an amino group at the C-5 position of a pre-existing picolinate ring is a key transformation. This can be achieved through various amination reactions. One common method is the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine. The conditions for nitration must be carefully controlled to favor substitution at the C-5 position.
Another approach involves nucleophilic aromatic substitution, where a leaving group at the C-5 position is displaced by an amine or an ammonia equivalent. The reactivity of the pyridine ring towards nucleophilic substitution is influenced by the other substituents present on the ring.
Hydroxylation or Oxidation Routes at the C-4 Position
The introduction of a hydroxyl group at the C-4 position can be accomplished through several methods. If the starting picolinate has a suitable leaving group at this position, it can be displaced by a hydroxide (B78521) ion.
Alternatively, enzymatic hydroxylation offers a highly specific method. For instance, certain microorganisms contain hydroxylase enzymes that can selectively introduce a hydroxyl group at a specific position on the pyridine ring. nih.gov For example, 4-hydroxypyridine 3-hydroxylase can convert 4-hydroxypyridine to pyridine-3,4-diol. nih.gov The position of hydroxylation can significantly impact the biological activity of the resulting molecule. nih.gov
Esterification Methods for the Picolinic Acid Moiety
The final step in many synthetic routes is the conversion of a picolinic acid to its ethyl ester. This is a standard esterification reaction. A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with a reagent like thionyl chloride. nih.govnih.gov The resulting acyl chloride can then be reacted with ethanol (B145695) to form the ethyl ester. nih.govnih.gov
Chemoenzymatic and Biocatalytic Synthesis of Chiral Picolinates
The integration of enzymatic processes with traditional chemical synthesis offers a powerful approach to producing chiral picolinates with high enantioselectivity. This chemoenzymatic strategy leverages the specificity of enzymes for stereocontrolled transformations that are often challenging to achieve through conventional chemistry alone.
Lipase-Catalyzed Resolution in Picolinate Synthesis
Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the hydrolysis and esterification of a broad range of substrates. In the context of picolinate synthesis, lipases are particularly valuable for the kinetic resolution of racemic mixtures, a process that separates enantiomers based on their differential reaction rates with the enzyme.
Lipase-catalyzed kinetic resolution has been successfully applied to the synthesis of chiral secondary alcohols, which are precursors to chiral pincer ligands based on pyridine scaffolds. nih.gov For instance, the resolution of racemic alcohols through lipase-mediated dynamic kinetic resolution can yield enantiomerically pure intermediates. nih.gov This approach often involves the acylation of one enantiomer, leaving the other unreacted and allowing for their separation. nih.govnih.gov The efficiency of this resolution is highly dependent on the choice of lipase, solvent, and acylating agent. A notable example is the use of Chromobacterium viscosum lipase, which demonstrates high enantiospecificity in solution-phase reactions. nih.gov
| Enzyme | Substrate Type | Reaction Type | Key Feature |
| Lipase | Racemic Alcohols | Dynamic Kinetic Resolution | Produces homochiral precursors for pincer ligands. nih.gov |
| Chromobacterium viscosum lipase | (R/S)-3-phenylbutyric acid | Kinetic Resolution | High enantiospecificity for the (S)-enantiomer in solution. nih.gov |
| Lipase PS | β-amino esters | N-acylation/Transesterification | Catalyzes reactions at both the amino and carboxylic groups. researchgate.net |
| CAL-B Lipase | β-amino esters | N-acylation/Transesterification | Used for the resolution of β-amino esters. researchgate.net |
Stereoselective Enzymatic Transformations Relevant to Amino-Hydroxypicolinates
The synthesis of molecules with multiple stereocenters, such as amino-hydroxypicolinates, benefits significantly from stereoselective enzymatic transformations. Enzymes like aldolases and transaminases can be used in tandem to create complex chiral structures from simple precursors. nih.govnih.gov
A powerful strategy involves the combination of an aldol addition reaction catalyzed by an aldolase (B8822740), followed by a reductive amination step catalyzed by an imine reductase (IRED) or a transaminase. nih.gov For example, d-fructose-6-phosphate aldolase (FSA) variants can catalyze the aldol reaction between aldehydes and hydroxy ketones to generate dihydroxy ketones. nih.gov These intermediates can then be stereoselectively aminated using an IRED, such as IRED-259, which has been identified from metagenomic libraries and shows high selectivity. nih.gov This two-step, one-pot process allows for the synthesis of amino-diols and amino-polyols with high control over the stereochemistry at multiple centers. nih.gov
Transaminases are another critical class of enzymes for introducing amino groups with high stereoselectivity. They can be used to resolve racemic β-amino acids or to synthesize them from prochiral β-keto acids. researchgate.net The latter approach is particularly advantageous as it can theoretically convert the entire starting material into a single enantiomer. researchgate.net
Sustainable Synthesis Protocols for Ethyl 5-amino-4-hydroxypicolinate
The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of picolinates, microwave-assisted synthesis and mechanochemistry represent promising green alternatives to conventional heating methods.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of materials by microwave dielectric heating. researchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and improved product purity. mdpi.comnih.gov
The synthesis of various heterocyclic compounds, including substituted pyrroles and pyrimidines, has been successfully achieved using microwave irradiation. mdpi.comblucher.com.br For instance, the intramolecular cyclocondensation of enamine-type Schiff bases derived from 2-amino acids can be efficiently promoted by microwaves to yield polysubstituted pyrroles. mdpi.com Similarly, the synthesis of functionalized picolinium-based ionic liquids has been accomplished with quantitative yields in short reaction times under microwave irradiation. arabjchem.org The Kabachnik-Fields reaction, a multi-component reaction for the synthesis of α-aminophosphonates, has also been adapted to microwave conditions, proceeding without a catalyst in ethanol at 80°C in just 10 minutes. nih.gov
| Reaction Type | Reactants | Conditions | Outcome |
| Picolinium Salt Synthesis | Picoline, Alkyl Halides | 80 °C, 15 min | Quantitative yields of ionic liquids. arabjchem.org |
| Kabachnik-Fields Reaction | Aldehyde, Amine, Diphenyl Phosphite | Ethanol, 80 °C, 10 min | Efficient synthesis of α-aminophosphonates. nih.gov |
| Pyrrole Synthesis | Enamine-type Schiff bases | Sodium Ethoxide, Ethanol, 70 °C, 30 min | Moderate-to-high yields of tetrasubstituted pyrroles. mdpi.com |
| Pyrazolo[1,5-a] nih.govnih.govorganic-chemistry.orgtriazine Synthesis | 5-aminopyrazole, Isothiocyanate, NaOH, MeI | One-pot, sequential steps | Excellent yields and reduced work-up. nih.gov |
Mechanochemical Approaches for Heterocycle Formation
Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. nih.govrsc.org This solvent-free or low-solvent technique is considered a green chemistry approach as it minimizes waste and can lead to the formation of products that are difficult to obtain from solution-based methods. nih.gov
The synthesis of various heterocyclic systems, including pyridines and their derivatives, has been demonstrated using mechanochemical methods. nih.govorganic-chemistry.orgrsc.org For example, multicomponent reactions to form dihydropyridine (B1217469) rings can be achieved by grinding the reactants in a mortar for a short period. nih.gov This approach has been shown to be effective for a range of aromatic and heterocyclic aldehydes. nih.gov The synthesis of acetyl- and bis-(imino)pyridine pincer complexes, which are important ligands in organometallic chemistry, has also been reported via mechanochemical routes. rsc.org Real-time monitoring of mechanochemical reactions using techniques like X-ray diffraction and Raman spectroscopy is providing deeper insights into the reaction mechanisms. youtube.com
Advanced Purification and Isolation Techniques in Picolinate Synthesis
The isolation and purification of the target picolinate from the reaction mixture is a critical step to ensure high purity. A variety of techniques can be employed, ranging from traditional methods like recrystallization and solvent extraction to more advanced chromatographic and membrane-based methods.
Solvent extraction is a common initial step, where the choice of solvent is crucial for selectively dissolving the desired product while leaving impurities behind. researchgate.net However, this method can be expensive and generate significant solvent waste. researchgate.net
Chromatographic techniques are widely used for the purification of picolinates and related compounds. Column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase, is effective for separating compounds based on their polarity. nih.gov For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), offers higher resolution and is a powerful tool for isolating pure compounds. nih.gov
Gel permeation chromatography, or gel filtration, separates molecules based on their size and is useful for removing high molecular weight impurities. nih.gov In some cases, a series of purification steps are necessary. For instance, the purification of bioactive peptides from natural sources may involve ultrafiltration, followed by gel filtration and finally RP-HPLC to obtain a highly purified product. nih.gov
For crystalline products, recrystallization is a simple yet effective method for achieving high purity. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the mother liquor.
Chemical Reactivity and Transformation Pathways of Ethyl 5 Amino 4 Hydroxypicolinate
Reactivity of the Amino Functional Group
The amino group in a position meta to the ring nitrogen in pyridine (B92270) derivatives generally exhibits reactivity similar to that of anilines, although slightly modified by the electronic effects of the pyridine ring and the other substituents.
Acylation and Alkylation Reactions
The nucleophilic nature of the amino group allows it to readily undergo acylation and alkylation. Acylation reactions, for instance with acyl chlorides or anhydrides, would be expected to form the corresponding amides. This type of transformation is a common strategy in organic synthesis to protect the amino group or to introduce new functionalities. For example, the acylation of a structurally similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM) yields the corresponding acylated product.
Alkylation of the amino group can be achieved with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can often be controlled by the reaction conditions and the stoichiometry of the reactants.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acetylated derivative |
| Alkylation | Methyl iodide | N-methylated derivative |
Condensation Reactions with Carbonyl Compounds
The amino group of ethyl 5-amino-4-hydroxypicolinate can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). libretexts.orglabxchange.org This reaction is typically catalyzed by an acid or a base and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The resulting imine can be a stable product or a reactive intermediate for further transformations.
These condensation reactions are fundamental in the synthesis of more complex heterocyclic systems. For instance, the reaction of aminopyrimidines with formaldehyde (B43269) in the presence of an acid catalyst can lead to cyclocondensation, forming fused heterocyclic structures. bohrium.com
| Carbonyl Compound | Reaction Condition | Product Type |
| Aldehyde (e.g., Benzaldehyde) | Acid or base catalysis | Schiff base (Imine) |
| Ketone (e.g., Acetone) | Acid or base catalysis | Schiff base (Imine) |
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.
For example, in Sandmeyer-type reactions, the diazonium group can be replaced by a wide range of nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, often with the use of a copper(I) catalyst. Diazonium salts can also be used as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often colored and find use as dyes.
| Reagent | Reaction Type | Product |
| NaNO₂, HCl (0-5 °C) | Diazotization | Diazonium salt |
| CuCl/HCl | Sandmeyer Reaction | 5-Chloro derivative |
| CuBr/HBr | Sandmeyer Reaction | 5-Bromo derivative |
| KI | Sandmeyer-like Reaction | 5-Iodo derivative |
| H₂O, heat | Hydrolysis | 5-Hydroxy derivative |
Reactivity of the Hydroxyl Functional Group
The hydroxyl group at the 4-position of the pyridine ring exhibits reactivity similar to that of a phenol, being weakly acidic and a good nucleophile. Its reactivity is also influenced by the presence of the other functional groups on the ring.
Etherification and Esterification Reactions
The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Esterification of the hydroxyl group can be achieved by reacting it with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. This reaction would yield a phenolic ester. The selective acylation of the hydroxyl group in the presence of the amino group can be challenging and may require specific reaction conditions or protecting group strategies. nih.gov
| Reaction Type | Reagent Example | Product Type |
| Etherification | Methyl iodide, Base | 4-Methoxy derivative |
| Esterification | Acetic anhydride, Base | 4-Acetoxy derivative |
Oxidation and Reduction Pathways
Reduction of the hydroxyl group is not a typical transformation under standard conditions. However, under forcing conditions or through multi-step synthetic sequences, the hydroxyl group could potentially be removed. More commonly, the pyridine ring itself can be reduced. Catalytic hydrogenation, for example with hydrogen gas and a palladium catalyst, can reduce the pyridine ring to a piperidine (B6355638) ring. The conditions required for this reduction would likely also affect the other functional groups, potentially leading to the reduction of the ester to an alcohol and the transformation of the amino group.
Transformations of the Ethyl Ester Moiety
The ethyl ester group at the 2-position of the pyridine ring is a key site for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, amides, and hydrazides.
The ethyl ester of 5-amino-4-hydroxypicolinate can be hydrolyzed to its corresponding carboxylic acid, 5-amino-4-hydroxypicolinic acid. This transformation is typically achieved under basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A subsequent acid workup is necessary to protonate the resulting carboxylate salt to yield the final carboxylic acid. The reaction is typically carried out in a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727) to ensure the solubility of the starting material. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For instance, a study on the hydrolysis of a structurally similar compound, diethyl N-(4-aminobenzoyl)-L-glutamate, was successfully carried out using 0.3 mol/L potassium hydroxide at room temperature for 60 minutes, achieving a high yield. nih.gov
Acid-Catalyzed Hydrolysis:
Alternatively, acid-catalyzed hydrolysis can be employed. This method involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
| Reaction | Reagents and Conditions | Product |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ | 5-amino-4-hydroxypicolinic acid |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., HCl (aq) or H₂SO₄ (aq)), Heat | 5-amino-4-hydroxypicolinic acid |
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification:
Under basic conditions, an alkoxide nucleophile (e.g., methoxide, isopropoxide) attacks the carbonyl carbon of the ethyl ester, leading to a tetrahedral intermediate. The subsequent elimination of ethoxide yields the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification:
In an acidic medium, the carbonyl oxygen is first protonated, activating the ester towards nucleophilic attack by an alcohol. The reaction then proceeds through a series of proton transfer and elimination steps to give the transesterified product. masterorganicchemistry.com
| Starting Alcohol | Catalyst | Product Ester |
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | Isopropyl 5-amino-4-hydroxypicolinate |
| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 5-amino-4-hydroxypicolinate |
The ethyl ester can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions typically require heating and may be facilitated by the use of a catalyst.
Amidation:
Direct reaction of the ester with an amine to form an amide is often a slow process. However, the reaction can be driven to completion by heating, which facilitates the nucleophilic attack of the amine on the ester carbonyl. For less reactive amines, the carboxylic acid (obtained from hydrolysis) is often a better starting material for amidation, using standard peptide coupling reagents. nih.gov A variety of coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) often in the presence of additives like HOBt, or phosphonium-based reagents (e.g., PyBOP, PyAOP). bldpharm.compeptide.com
Hydrazinolysis:
Reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol and with heating, converts the ethyl ester into the corresponding hydrazide, 5-amino-4-hydroxypicolinohydrazide. This hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds.
| Reagent | Reaction Type | Product |
| Ammonia (B1221849) | Amidation | 5-amino-4-hydroxypicolinamide |
| Methylamine | Amidation | N-methyl-5-amino-4-hydroxypicolinamide |
| Hydrazine hydrate | Hydrazinolysis | 5-amino-4-hydroxypicolinohydrazide |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of this compound is electron-rich due to the presence of the amino and hydroxyl groups, which are strong electron-donating groups. This makes the ring susceptible to electrophilic aromatic substitution. Conversely, the electron-withdrawing nature of the pyridine nitrogen can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to it, if a suitable leaving group is present.
Electrophilic Aromatic Substitution:
The amino and hydroxyl groups are ortho, para-directing. In this molecule, the positions ortho and para to the amino group are C6 and C4 (occupied by the hydroxyl group), and the positions ortho and para to the hydroxyl group are C3 and C5 (occupied by the amino group). Therefore, electrophilic substitution is expected to occur at the C3 and C6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com However, the pyridine nitrogen is basic and can be protonated or coordinate to Lewis acids under the reaction conditions, which deactivates the ring towards electrophilic attack. youtube.com
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on the pyridine ring typically requires a good leaving group (like a halide) and is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate. youtube.com In the absence of a leaving group on the ring of this compound, direct nucleophilic aromatic substitution of a hydrogen atom is generally not feasible. However, if a derivative with a leaving group at a suitable position were synthesized, it could undergo such reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the pyridine ring of this compound would first need to be functionalized with a group suitable for cross-coupling, such as a halide (e.g., Br, I) or a triflate.
If a halogenated derivative, for instance, ethyl 5-amino-3-bromo-4-hydroxypicolinate, were available, it could undergo various cross-coupling reactions.
Suzuki-Miyaura Coupling:
This reaction would involve the palladium-catalyzed coupling of the bromo-derivative with a boronic acid or ester to form a new carbon-carbon bond. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in good yields. nih.gov
Heck Coupling:
The Heck reaction would enable the coupling of the bromo-derivative with an alkene in the presence of a palladium catalyst to introduce a substituted vinyl group.
Buchwald-Hartwig Amination:
This palladium-catalyzed reaction would allow for the coupling of the bromo-derivative with an amine to form a new carbon-nitrogen bond, providing access to a wider range of substituted aminopyridines.
Sonogashira Coupling:
This reaction would involve the palladium- and copper-catalyzed coupling of the bromo-derivative with a terminal alkyne to introduce an alkynyl substituent.
The utility of these cross-coupling reactions highlights the potential of halogenated derivatives of this compound as versatile intermediates in the synthesis of more complex molecules. The pyridyl nitrogen can also act as a directing group in C-H activation reactions, offering alternative pathways for derivatization. nih.govrsc.org
Structural Elucidation and Conformational Analysis of Ethyl 5 Amino 4 Hydroxypicolinate
X-ray Crystallography for Solid-State Structure Determination
No published studies detailing the single-crystal X-ray diffraction analysis of Ethyl 5-amino-4-hydroxypicolinate were found. This technique is crucial for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without crystallographic data, a definitive description of the compound's solid-state conformation and crystal packing remains speculative.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
A thorough search did not yield any published one-dimensional NMR spectra (¹H, ¹³C, or ¹⁵N) for this compound. This type of data is fundamental for confirming the molecular structure by identifying the chemical environment of each hydrogen, carbon, and nitrogen atom within the molecule.
Similarly, no two-dimensional NMR data, such as COSY, HSQC, or HMBC spectra, were available. These advanced NMR techniques are essential for establishing the connectivity between atoms and elucidating the stereochemical relationships within the molecule. The absence of this data precludes a detailed analysis of the proton-proton and proton-carbon correlations that would definitively map out the molecular framework.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
No high-resolution mass spectrometry data for this compound could be retrieved from the searched scientific literature. HRMS is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion.
There is also no available information on the tandem mass spectrometry (MS/MS) analysis of this compound. MS/MS studies are instrumental in understanding the fragmentation pathways of a molecule, which can provide valuable insights into its structure and stability.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By analyzing the vibrational modes of bonds, these methods provide a molecular fingerprint, allowing for detailed structural characterization. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the analysis of analogous compounds containing similar functional moieties, such as aminopyridines, hydroxypyridines, and picolinate (B1231196) esters. chemicalbook.combiosynth.comepequip.com
Expected Vibrational Modes for this compound:
The primary functional groups in this compound that are expected to yield characteristic vibrational bands are the amino group (-NH₂), the hydroxyl group (-OH), the ester group (-COOEt), and the substituted pyridine (B92270) ring.
Amino (-NH₂) Group Vibrations: The -NH₂ group is characterized by its stretching and bending vibrations. The asymmetric and symmetric N-H stretching vibrations are anticipated to appear in the range of 3400-3200 cm⁻¹. The N-H scissoring (bending) vibration typically occurs around 1650-1580 cm⁻¹.
Hydroxyl (-OH) Group Vibrations: The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase, this typically results in a broad absorption band in the region of 3400-3200 cm⁻¹. The in-plane O-H bending vibration is expected between 1440 and 1395 cm⁻¹, while the out-of-plane bending can be observed in the 720-590 cm⁻¹ range.
Ester (-COOEt) Group Vibrations: The most prominent feature of the ethyl ester group is the C=O stretching vibration, which gives rise to a strong absorption band typically found between 1750 and 1730 cm⁻¹. The C-O stretching vibrations of the ester will appear as two distinct bands in the 1300-1000 cm⁻¹ region.
Pyridine Ring Vibrations: The aromatic pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the ring are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations will be present at lower wavenumbers.
Predicted FT-IR and Raman Data Table:
The following table summarizes the predicted vibrational frequencies and their assignments for this compound based on data from related compounds. It is important to note that the actual experimental values may vary due to the electronic effects of the substituents on the pyridine ring and intermolecular interactions in the solid state.
| Predicted Wavenumber (cm⁻¹) | Assignment | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
| ~3400-3300 | N-H Asymmetric & Symmetric Stretching | Medium to Strong | Medium |
| ~3300-3200 | O-H Stretching (Hydrogen Bonded) | Strong, Broad | Weak |
| ~3100-3000 | Aromatic C-H Stretching | Medium to Weak | Medium |
| ~2980-2850 | Aliphatic C-H Stretching (CH₃, CH₂) | Medium | Medium |
| ~1740-1720 | C=O Ester Stretching | Strong | Weak |
| ~1640-1600 | N-H Scissoring | Medium | Weak |
| ~1600-1550 | C=C and C=N Ring Stretching | Medium to Strong | Strong |
| ~1480-1430 | C=C and C=N Ring Stretching | Medium to Strong | Strong |
| ~1370 | C-H Bending (CH₃) | Medium | Medium |
| ~1300-1200 | C-O Ester Stretching (asymmetric) | Strong | Weak |
| ~1100-1000 | C-O Ester Stretching (symmetric) | Strong | Weak |
| ~850-800 | Ring Breathing/C-H Out-of-plane Bending | Medium | Strong |
The complementary nature of FT-IR and Raman spectroscopy is crucial for a comprehensive analysis. epequip.com While polar bonds like C=O and O-H tend to show strong absorptions in FT-IR, non-polar or symmetric bonds such as the aromatic ring vibrations are often more intense in Raman spectra. Therefore, a combined analysis would provide a more complete picture of the vibrational characteristics of this compound.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful techniques for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance.
This compound, in its ground state, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any CD or ORD signals.
However, chiroptical properties can be induced in derivatives of this compound through the introduction of a chiral center. For instance, derivatization of the amino or hydroxyl group with a chiral auxiliary, or the synthesis of a chiral ester derivative, would result in a chiral molecule that is amenable to analysis by CD and ORD spectroscopy.
Hypothetical Chiral Derivatives and Their Analysis:
The synthesis of chiral derivatives of picolinic acids and related heterocyclic compounds has been reported in the literature, often for applications in asymmetric catalysis or as chiral building blocks. nih.govrsc.org A similar approach could be applied to this compound.
Synthesis of Chiral Amides or Esters: Reaction of the amino group with a chiral carboxylic acid or the esterification of a hydrolyzed picolinic acid with a chiral alcohol would introduce a stereocenter.
Complexation with Chiral Metal Centers: The picolinate moiety can act as a ligand for metal ions. The formation of a complex with a chiral metal center or with other chiral ligands would create a chiral supramolecular assembly.
Principles of CD/ORD Analysis for Chiral Derivatives:
Should a chiral derivative of this compound be synthesized, CD spectroscopy would be instrumental in determining its absolute configuration and studying its conformational preferences in solution.
Electronic Circular Dichroism (ECD): The electronic transitions of the pyridine ring and other chromophores in the molecule would give rise to CD signals (Cotton effects) at specific wavelengths. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations of the ECD spectrum for a given enantiomer can be compared with the experimental spectrum to assign the absolute configuration. nih.govresearchgate.net
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information about the molecule's structure in solution, as the vibrational modes of the chiral molecule will exhibit VCD signals.
Illustrative Data Table for a Hypothetical Chiral Derivative:
The following table illustrates the type of data that would be obtained from a CD analysis of a hypothetical chiral derivative, for example, an amide formed with a chiral amine.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition Assignment |
| λ₁ | [θ]₁ | π → π* (Pyridine Ring) |
| λ₂ | [θ]₂ | n → π* (Carbonyl) |
| λ₃ | [θ]₃ | Charge Transfer |
Computational and Theoretical Studies on Ethyl 5 Amino 4 Hydroxypicolinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure and properties of molecules. For a molecule like Ethyl 5-amino-4-hydroxypicolinate, DFT calculations would provide profound insights into its fundamental characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For instance, in a study on ethyl 5-amino-2-bromoisonicotinate, a related molecule, DFT calculations at the B3LYP/6–311+G(d,p) level of theory were used to optimize the molecular structure. nih.gov A similar approach would be applied to this compound to predict its bond lengths, bond angles, and dihedral angles.
Conformational analysis is also crucial, especially due to the flexible ethyl ester group. By systematically rotating the rotatable bonds, a potential energy surface can be mapped to identify the most stable conformers and the energy barriers between them. This analysis helps in understanding which shapes the molecule is likely to adopt under different conditions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the structural elucidation of this compound. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted, providing a theoretical spectrum that complements experimental findings.
Vibrational Frequencies: The vibrational (infrared and Raman) spectra of a molecule are determined by its molecular vibrations. DFT calculations can predict the frequencies and intensities of these vibrations. These theoretical frequencies are often scaled to better match experimental data due to approximations in the theoretical models. This analysis helps in assigning the observed spectral bands to specific functional groups and vibrational modes within the molecule.
Analysis of Electronic Structure (HOMO-LUMO Gaps, Charge Distribution)
The electronic properties of a molecule are key to understanding its reactivity and behavior.
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For example, the HOMO-LUMO energy gap for ethyl 5-amino-2-bromoisonicotinate was calculated to be 4.0931 eV. nih.gov A similar calculation for this compound would provide valuable information about its electronic stability.
Charge Distribution: The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, indicating sites that are prone to electrophilic and nucleophilic attack, respectively. This information is critical for predicting how the molecule will interact with other molecules.
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a solvent environment over time. An MD simulation would involve placing the this compound molecule in a box of solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms. By solving the equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of how the molecule moves, changes conformation, and interacts with the surrounding solvent molecules. This is crucial for understanding its properties and behavior in solution.
Quantum Chemical Descriptors for Reactivity Prediction
From the results of DFT calculations, various quantum chemical descriptors can be derived to predict the reactivity of this compound. These include:
Ionization Potential and Electron Affinity: Related to the HOMO and LUMO energies, these descriptors indicate the ease with which a molecule loses or gains an electron.
Electronegativity, Hardness, and Softness: These global reactivity descriptors provide further insights into the molecule's stability and reactivity.
Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Tautomeric Equilibrium and Aromaticity Studies of the Picolinate (B1231196) System
The presence of the 4-hydroxy group on the picolinate ring suggests the possibility of tautomerism, where the proton can migrate to the ring nitrogen, leading to a keto-enol equilibrium. Computational studies are essential to determine the relative stabilities of the different tautomeric forms. By calculating the energies of each tautomer, it is possible to predict which form will be predominant under given conditions.
Furthermore, the aromaticity of the picolinate ring system can be assessed using various computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations. This would provide a quantitative measure of the aromatic character of the ring in this compound and its tautomers, which has implications for its stability and reactivity.
Applications of Ethyl 5 Amino 4 Hydroxypicolinate As a Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The arrangement of reactive sites on the ethyl 5-amino-4-hydroxypicolinate core enables its use as a foundational building block for a variety of more complex heterocyclic structures. The amino and hydroxyl groups, in particular, serve as handles for cyclization reactions to form fused ring systems.
Fused pyridine (B92270) derivatives are a class of compounds of significant interest in medicinal chemistry and materials science due to their presence in numerous bioactive molecules and functional materials. researchgate.net The structure of this compound is well-suited for constructing such systems. For instance, the vicinal amino and hydroxyl groups can react with appropriate bifunctional reagents to yield a new ring fused to the original pyridine core.
Examples of synthetic pathways to fused pyridine systems often involve the cyclization of ortho-substituted amino compounds. nih.gov Following this logic, this compound can be envisioned as a precursor for various fused heterocycles:
Oxazolopyridines: Reaction with a one-carbon electrophile could lead to the formation of an oxazole (B20620) ring fused to the pyridine.
Thiazolopyridines: Similarly, reaction with a reagent providing a carbon and a sulfur atom could yield a fused thiazole (B1198619) ring.
Pyrazolopyridines: Condensation with a hydrazine (B178648) derivative could form a fused pyrazole (B372694) ring.
The synthesis of isothiazolo[5,4-b]pyridines, for example, has been achieved through high-temperature cyclization of related aminomethylene malonate derivatives, demonstrating a common strategy for forming such fused systems. researchgate.net
Beyond simple bicyclic fused systems, this compound can serve as an intermediate for more elaborate polycyclic architectures. Once the initial fused pyridine derivative is formed, the remaining functional groups, such as the ester, can be chemically modified to facilitate further annulation (ring-forming) reactions. This iterative approach allows for the systematic construction of complex, multi-ring structures. The development of novel thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines from substituted pyridine precursors highlights the value of this strategy in generating polycyclic systems with potential pharmacological properties. nih.gov
Scaffold for the Development of Advanced Ligands and Coordination Complexes
A ligand is a molecule that binds to a central metal atom to form a coordination complex. The properties and reactivity of the resulting complex are heavily influenced by the structure of the ligand. This compound possesses key features that make it an excellent scaffold for a bidentate ligand.
The ortho-positioning of the pyridine ring's nitrogen atom and the 4-hydroxyl group creates a stable N,O-chelation site. This structural motif is analogous to that found in other well-known and highly effective ligands, such as 8-hydroxyquinoline (B1678124) and 2,2'-bipyridine. nih.govresearchgate.net Metal complexes incorporating 8-hydroxyquinoline derivatives, for example, have been explored for their potential as anticancer drugs, owing to their ability to form stable complexes with various metal ions. nih.gov
The versatility of such scaffolds allows for the synthesis of coordination polymers, multimetallic assemblies, and macrocyclic complexes. rsc.org By coordinating with transition metals, complexes derived from an this compound scaffold could find applications in catalysis, photophysics, and bioinorganic chemistry. rsc.org
Table 1: Features of this compound as a Ligand Scaffold
| Feature | Description | Potential Application |
| Coordination Site | Pyridine Nitrogen (N) | Forms a coordinate bond with a metal center. |
| Coordination Site | 4-Hydroxyl Group (O) | Deprotonates to form a strong bond with a metal center. |
| Chelation | Bidentate (N,O-donor) | Forms a stable five-membered chelate ring with a metal ion. |
| Modifiable Groups | 5-Amino and 2-Ester | Allows for tuning of steric and electronic properties of the ligand. |
Utility in the Construction of Pharmaceutical Precursors
The structural motifs present in this compound are found in various biologically active compounds, making it a useful starting point for the synthesis of pharmaceutical precursors. Its ability to serve as a building block for complex heterocyclic systems is directly applicable to drug discovery.
Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.gov These enzymes work by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic ineffective. Beta-lactamase inhibitors are drugs co-administered with β-lactam antibiotics to counteract this resistance. nih.gov They function by binding to the beta-lactamase enzyme, either reversibly or irreversibly, preventing it from destroying the antibiotic. nih.gov
Notable examples of β-lactamase inhibitors include clavulanic acid, avibactam, and relebactam. nih.gov These inhibitors often feature a bicyclic core structure that mimics the transition state of β-lactam hydrolysis. This compound serves as a valuable precursor for creating novel bicyclic cores that can act as analogues of these inhibitors. Through multi-step synthesis, the picolinate (B1231196) ring and its functional groups can be elaborated and cyclized to form new scaffolds designed to fit into the active site of beta-lactamase enzymes, thereby inhibiting their activity.
Table 2: Examples of Clinically Used Beta-Lactamase Inhibitors
| Inhibitor | Combined With | Therapeutic Use |
| Clavulanic Acid | Amoxicillin | Respiratory tract infections, urinary tract infections. nih.gov |
| Avibactam | Ceftazidime | Complicated intra-abdominal and urinary tract infections. nih.gov |
| Relebactam | Imipenem/Cilastatin | Hospital-acquired pneumonia, complicated urinary tract infections. nih.gov |
Mechanistic Studies of Organic Reactions Utilizing Picolinate Intermediates
Understanding the reaction mechanisms of picolinate esters is crucial for optimizing synthetic routes and designing new reactions. Kinetic and mechanistic studies on the reactions of substituted phenyl picolinates provide fundamental insights into their reactivity.
A study on the reaction of Y-substituted-phenyl picolinates with quinuclidines revealed that the reaction proceeds through a stepwise mechanism where the rate-determining step is the expulsion of the phenoxide leaving group from a tetrahedral intermediate. colab.ws The study yielded several key parameters that describe the transition state of the reaction:
A Brønsted-type plot for the reaction with different leaving groups was linear, with a βlg value of -0.80 , indicating a significant development of negative charge on the leaving group's oxygen atom in the transition state. colab.ws
A Yukawa-Tsuno plot gave an excellent linear correlation with ρY = 2.37 and r = 0.52 , further supporting a mechanism with significant negative charge buildup on the leaving group in the rate-determining step. colab.ws
The Brønsted-type plot for the reaction with a series of nucleophiles (quinuclidines) was also linear, with a βnuc value of 0.83 , indicating a high degree of bond formation between the nucleophile and the ester's carbonyl carbon in the transition state. colab.ws
These studies, which dissect reaction pathways involving reactive intermediates, are fundamental to the field of organic synthesis. colab.wschemistry.or.jp They allow chemists to predict reactivity and rationally design more efficient synthetic transformations.
Table 3: Kinetic Parameters for the Quinuclidinolysis of Y-Substituted-Phenyl Picolinates
| Parameter | Value | Interpretation |
| βlg | -0.80 | Significant negative charge development on the leaving group in the transition state. colab.ws |
| ρY | 2.37 | Reaction is highly sensitive to electronic effects of substituents on the leaving group. colab.ws |
| r | 0.52 | Indicates moderate resonance demand on the substituent in the transition state. colab.ws |
| βnuc | 0.83 | A large degree of N-C bond formation in the transition state. colab.ws |
Derivatization Strategies for Analytical and Synthetic Enhancement of Ethyl 5 Amino 4 Hydroxypicolinate
Chemical Derivatization for Chromatographic Analysis (e.g., LC-MS, GC-MS)
Chemical derivatization is a cornerstone for enhancing the chromatographic analysis of polar, low-volatility compounds like Ethyl 5-amino-4-hydroxypicolinate. The primary goals are to increase volatility for gas chromatography-mass spectrometry (GC-MS) and to improve chromatographic retention, peak shape, and ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). researchgate.net
For GC-MS analysis , the inherent polarity and low volatility of the target molecule, due to its amino and hydroxyl groups, necessitate derivatization to make it amenable to vaporization without thermal degradation. researchgate.netnih.gov Silylation is a widely employed technique that replaces the active hydrogen atoms of the amine and hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, often using pyridine (B92270) as a catalyst and solvent. youtube.comresearchgate.net Another approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which converts the primary amine into a less polar, more stable trifluoroacetyl derivative. iu.edu For comprehensive derivatization, a sequential alkylation strategy, similar to that used for acetaminophen, could be employed where the phenolic hydroxyl group is first alkylated (e.g., with heptyl iodide) and the amine is subsequently derivatized. nih.gov
For LC-MS analysis , derivatization aims to enhance retention on reversed-phase columns and to improve ionization efficiency, leading to lower detection limits. nih.govnih.gov Since polar compounds like this compound may exhibit poor retention, derivatization can increase hydrophobicity. Acylation of the amino group with reagents like hexylchloroformate or benzoyl chloride can significantly improve chromatographic behavior and mass spectrometric sensitivity. nih.govnih.gov To enhance detection by specialized techniques like HPLC-Inductively Coupled Plasma-MS (HPLC-ICP-MS), a reagent containing a quantifiable element, such as 4-iodobenzoyl chloride, can be used to derivatize both amino and hydroxyl groups, introducing an iodine atom for highly sensitive detection. rsc.org For the hydroxyl group specifically, derivatization with picolinoyl chloride has been shown to be effective for sensitive determination of hydroxysteroids by LC-ESI-MS. nih.gov
Below is a table summarizing potential derivatization strategies for the chromatographic analysis of this compound.
| scienceAnalytical Method | buildDerivatization Agent | adjustTarget Group(s) | trending_upPrimary Enhancement |
|---|---|---|---|
| GC-MS | MSTFA or BSTFA | -NH2, -OH | Increases volatility and thermal stability. nih.gov |
| GC-MS | Trifluoroacetic Anhydride (TFAA) | -NH2 | Improves chromatographic behavior and stability. iu.edu |
| LC-MS | Hexylchloroformate | -NH2 | Improves retention and chromatographic behavior. nih.gov |
| LC-MS | Benzoyl Chloride | -NH2 | Improves sensitivity and chromatographic properties. nih.gov |
| LC-MS | Picolinoyl Chloride | -OH | Enhances ionization for sensitive ESI-MS detection. nih.gov |
| HPLC-ICP-MS | 4-Iodobenzoyl Chloride | -NH2, -OH | Introduces an iodine tag for highly sensitive elemental detection. rsc.org |
Selective Derivatization for Enhanced Reactivity or Spectroscopic Probing
The presence of two distinct nucleophilic centers, the amino and hydroxyl groups, allows for selective derivatization to facilitate subsequent synthetic steps or to introduce spectroscopic probes. The key to selectivity lies in exploiting the different reactivity of these functional groups.
Generally, the amino group is a stronger nucleophile than the phenolic hydroxyl group. quora.com This difference can be harnessed to achieve chemoselective acylation at the nitrogen atom. For instance, in the case of 2-aminophenol, selective N-acetylation can be achieved using an acylating agent like vinyl acetate (B1210297) in a suitable solvent. acs.org By carefully controlling reaction conditions such as temperature, stoichiometry of the acylating agent, and solvent choice, the amino group of this compound can be selectively protected or modified, leaving the hydroxyl group available for a subsequent, different chemical transformation. This two-step approach allows for the introduction of different functionalities onto the molecule in a controlled manner.
Derivatization can also be employed to attach a chromophore or fluorophore for spectroscopic probing. While direct examples for this compound are scarce, the principle involves reacting either the amino or hydroxyl group with a reagent containing a spectroscopically active moiety. For example, dansyl chloride could be reacted with the amino group to yield a fluorescent derivative, allowing for sensitive detection and quantification by fluorescence spectroscopy. Similarly, a chromophoric group could be introduced to enable analysis by UV-Visible spectrophotometry. The selective nature of these reactions would follow the same principles of nucleophilicity, allowing for targeted probing of specific sites within the molecule.
Strategies for Isotopic Labeling and Tracing in Mechanistic Studies
Isotopic labeling is an indispensable tool for tracing the metabolic fate of a compound or elucidating reaction mechanisms. For this compound, labeling can be achieved either by building the molecule from labeled precursors, which can be a multi-step process, or by direct isotope exchange on the pre-formed scaffold.
A sophisticated and modern strategy for labeling the pyridine core involves a nitrogen isotope exchange reaction based on a Zincke activation strategy. researchgate.netchemrxiv.orgresearchgate.net This method allows for the direct exchange of the ¹⁴N atom in the pyridine ring with a ¹⁵N isotope. nih.govchemrxiv.org The process typically involves activating the pyridine ring with an agent like trifluoroacetic anhydride (Tf₂O), followed by ring-opening with an amine (e.g., dibenzylamine) to form a Zincke imine intermediate. nih.govchemrxiv.org This intermediate is then re-cyclized using an isotopic nitrogen source, such as ¹⁵NH₄Cl, to incorporate the ¹⁵N atom into the heterocyclic ring with high efficiency. nih.govchemrxiv.org This technique is robust and has been successfully applied to a wide variety of substituted pyridines, making it a highly plausible method for producing ¹⁵N-labeled this compound. researchgate.netnih.gov Furthermore, this pathway can also be adapted for deuterium (B1214612) labeling at specific positions on the pyridine ring. nih.gov
An alternative approach involves using isotopically labeled derivatizing agents. For example, during an acylation or silylation reaction for analytical purposes, a reagent containing stable isotopes (e.g., ²H, ¹³C) can be used. This strategy introduces a known mass shift in the derivative, which is useful for quantification by isotope dilution mass spectrometry or for distinguishing the derivatized analyte from endogenous matrix components. For instance, deuterated cyanoborohydride can be used to introduce an isotopic label during derivatization. princeton.edu
| labelLabeling Strategy | biotechMethod | gps_fixedTarget Site | infoDescription |
|---|---|---|---|
| Scaffold Labeling | Zincke Activation / Nitrogen Exchange | Pyridine Ring Nitrogen | Direct exchange of the ring ¹⁴N with ¹⁵N via a Zincke imine intermediate using ¹⁵NH₄Cl as the isotope source. researchgate.netnih.govchemrxiv.org |
| Scaffold Labeling | Deuteration via Zincke Intermediate | Pyridine Ring Carbons | The same Zincke intermediate pathway can be adapted to incorporate deuterium at specific ring positions. nih.gov |
| Derivatization Labeling | Isotopically Labeled Reagents | -NH2 or -OH groups | Use of derivatizing agents (e.g., deuterated acylating or silylating agents) to introduce an isotopic tag onto a functional group. princeton.edu |
Conclusion and Future Research Perspectives
Synthesis of Novel Picolinate (B1231196) Derivatives with Diverse Functionalization
The core structure of Ethyl 5-amino-4-hydroxypicolinate, featuring an amino group, a hydroxyl group, and an ethyl ester on a pyridine (B92270) ring, offers multiple sites for chemical modification. This versatility allows for the synthesis of a diverse library of novel picolinate derivatives. The amino group can readily undergo acylation, alkylation, and arylation reactions to introduce a wide array of substituents. For instance, reaction with various acyl chlorides or anhydrides can yield a series of amides, while coupling with alkyl or aryl halides can produce secondary and tertiary amines.
Furthermore, the hydroxyl group can be a target for etherification or esterification, introducing different alkyl or aryl moieties. The ester group itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or even reduced to an alcohol. The strategic combination of these modifications can lead to a vast number of new compounds with potentially interesting chemical and physical properties.
The synthesis of related heterocyclic compounds, such as substituted isothiazolo[5,4-b]pyridines and pyrazolo[3,4-b]pyridines, has been reported, suggesting that the picolinate backbone of this compound could serve as a scaffold for the construction of fused heterocyclic systems. rsc.orgresearchgate.netresearchgate.net For example, condensation reactions involving the amino and hydroxyl groups could be employed to build additional rings onto the pyridine core.
Advancements in Spectroscopic and Computational Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization. While specific experimental spectroscopic data for this compound is scarce in the reviewed literature, standard analytical techniques would be essential for its characterization.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the structure of newly synthesized derivatives. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring, as well as the protons of the ethyl ester and the amino and hydroxyl groups, would provide definitive structural information.
Infrared (IR) Spectroscopy: IR spectroscopy would be useful in identifying the key functional groups present in the molecule. Characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretch of the ester, and the aromatic C=C and C-N stretching vibrations would be expected.
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Computational Characterization:
Computational chemistry offers powerful tools to predict and understand the properties of molecules. Although specific computational studies on this compound were not found in the searched literature, density functional theory (DFT) calculations could be employed to investigate its electronic structure, molecular geometry, and spectroscopic properties. Such studies can provide insights into the reactivity of the different functional groups and guide the design of new synthetic transformations. For similar heterocyclic molecules, computational methods have been used to predict properties and rationalize experimental outcomes.
A PubChem entry for the related compound, Ethyl 5-amino-4,6-dihydroxynicotinate, provides some computed properties which are presented in the table below. It is important to note that these are predicted values and experimental verification is necessary.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Exact Mass | 198.06405680 |
| Monoisotopic Mass | 198.06405680 |
| Topological Polar Surface Area | 102 Ų |
| Heavy Atom Count | 14 |
| Formal Charge | 0 |
| Complexity | 343 |
Table 1: Computed Properties for Ethyl 5-amino-4,6-dihydroxynicotinate. Data sourced from PubChem. nih.gov
Exploration of Expanded Synthetic Utility in Multistep Organic Synthesis
The multifunctional nature of this compound makes it a valuable building block for multistep organic synthesis. Its potential to be elaborated into more complex molecular architectures is significant. The pyridine core is a common motif in pharmaceuticals and agrochemicals, and the presence of versatile functional groups allows for its incorporation into a variety of target molecules.
For example, the amino group could be diazotized and subsequently replaced by a range of other functional groups, including halogens, cyano groups, or hydroxyl groups, via Sandmeyer-type reactions. This would dramatically expand the range of accessible derivatives. The ability to selectively protect and deprotect the amino and hydroxyl groups would be crucial for orchestrating complex synthetic sequences.
The synthesis of various heterocyclic systems often relies on the availability of appropriately functionalized starting materials. The reactivity of the amino and hydroxyl groups, in conjunction with the ester functionality, positions this compound as a potentially key intermediate for the construction of novel fused heterocycles with potential biological activities.
Emerging Methodologies for Efficient and Selective Transformations of the Compound
Modern organic synthesis is increasingly focused on the development of efficient, selective, and sustainable chemical transformations. Future research on this compound could explore the application of emerging methodologies to this substrate.
Catalytic Cross-Coupling Reactions: The pyridine ring could potentially be functionalized through C-H activation and cross-coupling reactions. Palladium, nickel, or copper-catalyzed reactions could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the ring, a common strategy for the synthesis of complex substituted pyridines.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. This methodology could potentially be used to achieve novel and selective reactions involving the functional groups of Ethyl 5--amino-4-hydroxypicolinate, such as radical additions or C-H functionalizations, under mild reaction conditions.
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control. The development of flow-based procedures for the synthesis and functionalization of this compound could lead to more efficient and reproducible manufacturing processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
